Tiazofurin adenine dinucleotide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dinucleotide d'adénine de tiazofurine est un analogue de nucléoside synthétique doté d'une activité antinéoplasique significative. Il est métabolisé à l'intérieur des cellules pour former le dinucleotide d'adénine de tiazole-4-carboxamide, qui est un puissant inhibiteur de la déshydrogénase de l'inosine monophosphate. Ce composé a montré un potentiel prometteur dans le traitement de divers cancers en raison de sa capacité à perturber la biosynthèse des nucléotides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du dinucleotide d'adénine de tiazofurine implique la conversion de la tiazofurine en sa forme active via une série d'étapes enzymatiques. L'enzyme clé impliquée est l'adénylyltransférase de mononucléotide de nicotinamide/acide nicotinique, qui catalyse l'adénylation du nucléotide de tiazofurine . Les conditions de réaction impliquent généralement l'utilisation de préparations enzymatiques purifiées et de cofacteurs spécifiques pour faciliter la conversion.

Méthodes de production industrielle : La production industrielle du dinucleotide d'adénine de tiazofurine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique la fermentation de micro-organismes modifiés génétiquement pour exprimer les enzymes nécessaires, suivie de l'extraction et de la purification du composé. L'utilisation de bioréacteurs et de conditions de fermentation optimisées garantit un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le dinucleotide d'adénine de tiazofurine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé est particulièrement connu pour son rôle dans les réactions redox, où il agit comme une coenzyme dans le transfert d'électrons .

Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions impliquant le dinucleotide d'adénine de tiazofurine comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement menées dans des conditions de température et de pH contrôlées pour garantir une activité optimale .

Principaux produits : Les principaux produits formés à partir des réactions du dinucleotide d'adénine de tiazofurine dépendent des conditions spécifiques de la réaction. Par exemple, les réactions d'oxydation peuvent produire des formes oxydées du composé, tandis que les réactions de réduction peuvent produire des formes réduites. Les réactions de substitution peuvent conduire à la formation de divers dérivés avec des groupes fonctionnels modifiés .

4. Applications de recherche scientifique

Le dinucleotide d'adénine de tiazofurine a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les réactions redox et la cinétique enzymatique. En biologie, il sert d'outil pour étudier le métabolisme cellulaire et la biosynthèse des nucléotides .

En médecine, le dinucleotide d'adénine de tiazofurine est étudié comme agent thérapeutique potentiel pour le traitement du cancer. Sa capacité à inhiber la déshydrogénase de l'inosine monophosphate en fait un candidat prometteur pour cibler les cellules cancéreuses en prolifération rapide . De plus, le composé a montré une activité antivirale contre les orthopoxvirus et le virus de la variole .

Dans l'industrie, le dinucleotide d'adénine de tiazofurine est utilisé dans la production de divers produits pharmaceutiques et comme réactif de recherche dans les études biochimiques .

5. Mécanisme d'action

Le mécanisme d'action du dinucleotide d'adénine de tiazofurine implique sa conversion en métabolite actif, le dinucleotide d'adénine de tiazole-4-carboxamide, à l'intérieur des cellules. Ce métabolite inhibe la déshydrogénase de l'inosine monophosphate, une enzyme clé dans la synthèse de novo des nucléotides de guanine . En inhibant cette enzyme, le dinucleotide d'adénine de tiazofurine perturbe la biosynthèse des nucléotides, ce qui conduit à l'appauvrissement des nucléotides de guanine et à l'inhibition ultérieure de la synthèse de l'ADN et de l'ARN dans les cellules en prolifération rapide .

Applications De Recherche Scientifique

Scientific Research Applications

-

Cancer Therapy

- Antitumor Activity : Tiazofurin adenine dinucleotide has been shown to exhibit significant cytotoxic effects against various cancer cell lines. Studies indicate that it is particularly effective in inhibiting the growth of human lung cancer cells, with colony survival rates dropping below 1.5% at pharmacologically relevant concentrations .

- Clinical Trials : The compound has been evaluated in clinical settings for its efficacy in treating acute nonlymphocytic leukemia and chronic granulocytic leukemia. The concentration of this compound in neoplastic cells serves as a biomarker for sensitivity to treatment and potential emergence of drug resistance .

-

Biochemical Research

- Enzyme Kinetics : this compound is utilized as a model compound to study redox reactions and enzyme kinetics due to its role as a coenzyme in electron transfer processes.

- Cellular Metabolism : Researchers employ this compound to investigate nucleotide biosynthesis pathways and cellular metabolism, enhancing the understanding of metabolic dysregulation in cancer.

-

Industrial Applications

- Pharmaceutical Production : this compound is used in the synthesis of various pharmaceuticals and serves as a reagent in biochemical studies, contributing to advancements in drug development.

- Research Reagent : Its unique properties make it valuable in biochemical assays aimed at understanding metabolic pathways and enzyme interactions.

Case Studies

- Cytotoxicity in Lung Cancer Cell Lines : A study examined six human lung cancer cell lines treated with tiazofurin. The results demonstrated that sensitive lines accumulated higher levels of this compound compared to resistant lines, correlating with greater inhibition of IMP dehydrogenase and depletion of guanosine nucleotide pools .

- Clinical Application : In patients with chronic granulocytic leukemia treated with tiazofurin, the quantification of this compound levels post-treatment provided insights into patient sensitivity and potential resistance mechanisms .

Mécanisme D'action

The mechanism of action of tiazofurin adenine dinucleotide involves its conversion to the active metabolite tiazole-4-carboxamide adenine dinucleotide within cells. This metabolite inhibits inosine monophosphate dehydrogenase, a key enzyme in the de novo synthesis of guanine nucleotides . By inhibiting this enzyme, this compound disrupts nucleotide biosynthesis, leading to the depletion of guanine nucleotides and subsequent inhibition of DNA and RNA synthesis in rapidly proliferating cells .

Comparaison Avec Des Composés Similaires

Le dinucleotide d'adénine de tiazofurine est unique en sa capacité à inhiber la déshydrogénase de l'inosine monophosphate avec une grande spécificité. Des composés similaires incluent le dinucleotide d'adénine de ribavirine et l'acide mycophénolique, qui ciblent tous les deux la déshydrogénase de l'inosine monophosphate, mais avec des degrés de spécificité et de puissance variables .

Liste de composés similaires :

- Dinucleotide d'adénine de ribavirine

- Acide mycophénolique

- Benzamide riboside

- Analogues de dinucléotide d'adénine de nicotinamide

Le dinucleotide d'adénine de tiazofurine se distingue par sa puissante activité inhibitrice et sa capacité à être métabolisé en une forme active à l'intérieur des cellules, ce qui en fait un composé précieux pour les applications de recherche et thérapeutiques .

Activité Biologique

Tiazofurin adenine dinucleotide (TAD), an analog of nicotinamide adenine dinucleotide (NAD), is derived from the antitumor agent tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). This compound has garnered attention for its significant biological activity, particularly in cancer therapy. The following sections provide a comprehensive overview of TAD's biological activity, including its mechanism of action, metabolic pathways, and relevant research findings.

TAD functions primarily as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, TAD leads to a depletion of intracellular guanosine nucleotides, which are essential for DNA and RNA synthesis in proliferating cells. This mechanism is particularly effective in cancer cells, which often rely on rapid nucleotide synthesis for growth and replication.

Key Points:

- Inhibition of IMPDH : TAD mimics NAD but cannot participate in hydride transfer, selectively inhibiting both isoforms of IMPDH (IMPDH1 and IMPDH2) with equal potency .

- Guanosine Nucleotide Depletion : The inhibition results in reduced levels of guanosine nucleotides, ultimately impairing tumor cell proliferation .

Metabolism and Accumulation

The metabolism of tiazofurin to TAD is crucial for its antitumor activity. Studies have shown that sensitive cancer cell lines accumulate significantly higher concentrations of TAD compared to resistant lines. This accumulation is influenced by the activity of enzymes involved in its synthesis and degradation.

Enzymatic Pathway:

- Conversion to 5'-monophosphate : Tiazofurin is first converted into its 5'-monophosphate form (TRMP).

- Formation of TAD : TRMP is then converted to TAD by NAD pyrophosphorylase, utilizing ATP as a substrate .

Cytotoxicity Studies

A pivotal study examined the cytotoxic effects of tiazofurin across six human lung cancer cell lines. Results indicated that at a concentration of 100 µM, colony survival was less than 1.5% in sensitive lines, while resistant lines showed over 50% survival. The sensitive lines exhibited:

- Higher specific activities of NAD pyrophosphorylase.

- Lower levels of phosphodiesterase, which degrades TAD.

- Greater inhibition of IMPDH and more significant reductions in guanosine nucleotide pools post-treatment .

Table: Comparison of Sensitive vs. Resistant Cell Lines

| Parameter | Sensitive Cell Lines | Resistant Cell Lines |

|---|---|---|

| Colony Survival at 100 µM | <1.5% | >50% |

| TAD Accumulation | Higher | Lower |

| NAD Pyrophosphorylase Activity | Higher | Lower |

| Phosphodiesterase Levels | Lower | Higher |

| IMPDH Inhibition | Greater | Lesser |

Case Studies

- Lung Cancer Treatment : Clinical trials have assessed the efficacy of tiazofurin in patients with lung cancer. The results demonstrated that patients receiving tiazofurin showed improved outcomes correlated with higher levels of TAD accumulation in their tumor cells .

- Combination Therapies : Research has explored the potential benefits of combining tiazofurin with other chemotherapeutic agents to enhance its cytotoxic effects against resistant cancer types. Preliminary findings suggest that such combinations may overcome resistance mechanisms by further depleting nucleotide pools necessary for tumor survival .

Propriétés

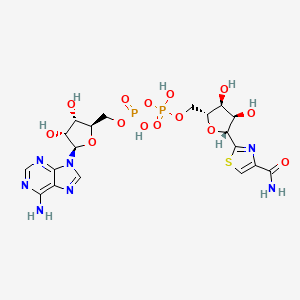

Numéro CAS |

83285-83-0 |

|---|---|

Formule moléculaire |

C19H25N7O14P2S |

Poids moléculaire |

669.5 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H25N7O14P2S/c20-15-9-17(23-4-22-15)26(5-24-9)19-13(30)11(28)8(39-19)2-37-42(34,35)40-41(32,33)36-1-7-10(27)12(29)14(38-7)18-25-6(3-43-18)16(21)31/h3-5,7-8,10-14,19,27-30H,1-2H2,(H2,21,31)(H,32,33)(H,34,35)(H2,20,22,23)/t7-,8-,10-,11-,12-,13-,14-,19-/m1/s1 |

Clé InChI |

INQLNSVYIFCUML-QZTLEVGFSA-N |

SMILES |

C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

SMILES isomérique |

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

SMILES canonique |

C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Synonymes |

TCAD thiazole-4-carboxamide adenine dinucleotide tiazofurin adenine dinucleotide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.